4-({[4-(Acetylamino)phenyl]imino}methyl)phenyl 3-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[4-(Acetylamino)phenyl]imino}methyl)phenyl 3-nitrobenzoate is a complex organic compound that features both aromatic and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[4-(Acetylamino)phenyl]imino}methyl)phenyl 3-nitrobenzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the imine bond: This involves the reaction of 4-(acetylamino)aniline with an aldehyde under acidic conditions to form the imine intermediate.
Esterification: The imine intermediate is then reacted with 3-nitrobenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the final ester product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
4-({[4-(Acetylamino)phenyl]imino}methyl)phenyl 3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The imine bond can be reduced to an amine using reducing agents such as sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: 4-({[4-(Acetylamino)phenyl]amino}methyl)phenyl 3-aminobenzoate.
Reduction: 4-({[4-(Acetylamino)phenyl]amino}methyl)phenyl 3-nitrobenzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-({[4-(Acetylamino)phenyl]imino}methyl)phenyl 3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential as a drug candidate due to its bioactive functional groups.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-({[4-(Acetylamino)phenyl]imino}methyl)phenyl 3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the imine and ester functionalities can interact with various enzymes and receptors. These interactions can modulate biological pathways, making the compound useful in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
4-({[4-(Methoxyphenyl)imino}methyl)phenyl 3-nitrobenzoate: Similar structure but with a methoxy group instead of an acetylamino group.
4-({[4-(Aminophenyl)imino}methyl)phenyl 3-nitrobenzoate: Similar structure but with an amino group instead of an acetylamino group.
Uniqueness
4-({[4-(Acetylamino)phenyl]imino}methyl)phenyl 3-nitrobenzoate is unique due to the presence of both an acetylamino group and a nitro group, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C22H17N3O5 |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
[4-[(4-acetamidophenyl)iminomethyl]phenyl] 3-nitrobenzoate |
InChI |
InChI=1S/C22H17N3O5/c1-15(26)24-19-9-7-18(8-10-19)23-14-16-5-11-21(12-6-16)30-22(27)17-3-2-4-20(13-17)25(28)29/h2-14H,1H3,(H,24,26) |
InChI Key |
MGDNTUXMEWCXCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.